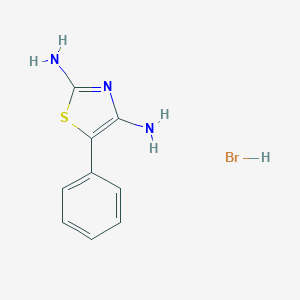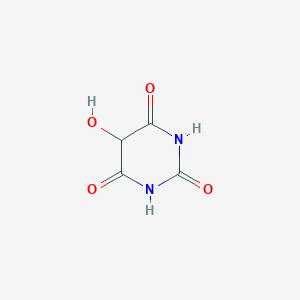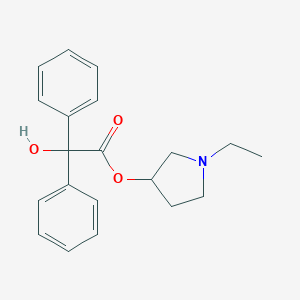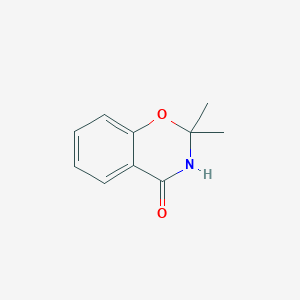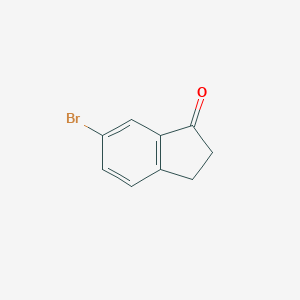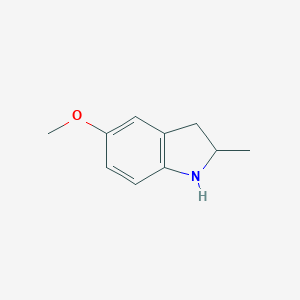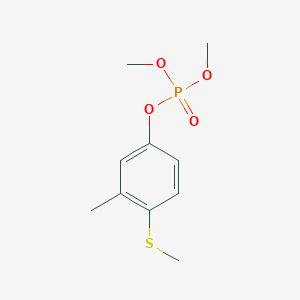
フェンチオンオキソン
概要
説明
Fenthion oxon is an organophosphate pesticide that has been used in agricultural and veterinary applications since the 1960s. It is a broad spectrum insecticide and acaricide, and has been used to control a variety of pests including mosquitoes, flies, mites, and ticks. Fenthion oxon is known to be highly toxic to humans and other animals, and can cause a variety of adverse health effects.
科学的研究の応用
農産物中の農薬残留分析
- 用途: 研究者らは、玄米、唐辛子、オレンジ、ジャガイモ、大豆などのさまざまな農作物中のフェンチオンとその代謝産物(フェンチオンオキソンを含む)を検出するための分析方法を開発しています。 超高性能液体クロマトグラフィー-タンデム質量分析法(UHPLC-MS/MS)などの技術により、農産物中のこれらの化合物を正確に定量化できます .
フェンチオンオキソンスルホキシドの標準品
- 用途: 水サンプル中のフェンチオンオキソンスルホキシドレベルを決定するための標準品として役立ちます。 研究者はそれを分析方法で使用して、環境汚染を評価しています .
フェンチオン検出のための分子インプリントポリマー(MIPs)
- 用途: 研究者は、β-シクロデキストリンを機能性モノマーとして、室温イオン液体を超溶媒として使用して、フェンチオン検出用のMIPsを調製してきました。 これらのMIPsはフェンチオンに選択的に結合でき、感度の高い検出を可能にします .
有毒有機リン系農薬の蛍光化学センサー
- 用途: フェンチオンの場合、研究者は蛍光化学センサーを検討してきました。フェンチオン自体は蛍光を大幅に変化させませんが、他の関連する化合物(エチオン、マラチオン、パラチオンなど)は蛍光を消光します。 これらのセンサーは、有毒な有機リン系農薬の検出に役立ちます .
作用機序
Target of Action
Fenthion oxon, also known as Fenthoxon, is an organothiophosphate insecticide . Its primary target is the enzyme cholinesterase . Cholinesterase plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system.
Mode of Action
Fenthion oxon acts by inhibiting the activity of cholinesterase . This inhibition disrupts the normal breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine overstimulates the nervous system, causing a range of symptoms that can ultimately lead to the death of the pest organism .
Biochemical Pathways
The primary biochemical pathway affected by Fenthion oxon is the cholinergic pathway. By inhibiting cholinesterase, Fenthion oxon disrupts the normal functioning of this pathway, leading to an overstimulation of the nervous system .
Pharmacokinetics
It is known that fenthion oxon is a metabolite of fenthion, which is metabolized in the body to produce fenthion oxon .
Result of Action
The inhibition of cholinesterase by Fenthion oxon leads to an overstimulation of the nervous system. This overstimulation can cause a range of symptoms, including tremors, convulsions, and in severe cases, death . These effects make Fenthion oxon effective as an insecticide, acaricide, and avicide .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Fenthion Oxon interacts with various enzymes and proteins in biochemical reactions. Its primary mode of action is through the inhibition of cholinesterase . This interaction disrupts the normal functioning of the nervous system in insects, leading to their death .
Cellular Effects
Fenthion Oxon has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can cause DNA damage, leading to cellular dysfunction .
Molecular Mechanism
The molecular mechanism of Fenthion Oxon involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level primarily through the inhibition of the enzyme cholinesterase . This inhibition disrupts the normal functioning of the nervous system in insects, leading to their death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fenthion Oxon change over time. It has been observed that Fenthion Oxon can have marked effects on the growth and photosynthesis of marine microalgae . The parent pesticide toxicant was found not toxic to the tested algal species up to 1.00 mg L−1, while higher treatment concentrations not only affected algal densities and significantly decreased specific growth rate values but also decreased the contents of photosynthetic pigments .
Dosage Effects in Animal Models
The effects of Fenthion Oxon vary with different dosages in animal models. At high doses, it can lead to toxic or adverse effects . The specific threshold effects observed in these studies are not currently available.
特性
IUPAC Name |
dimethyl (3-methyl-4-methylsulfanylphenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O4PS/c1-8-7-9(5-6-10(8)16-4)14-15(11,12-2)13-3/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRZGJAHNMGWQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=O)(OC)OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041974 | |
| Record name | Fenthion oxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6552-12-1 | |
| Record name | Fenoxon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6552-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric acid, dimethyl 4-(methylthio)-m-tolyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenthion oxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Fenthion Oxon exert its toxicity? What are the downstream effects of its interaction with its target?
A1: Fenthion Oxon, a potent metabolite of the organophosphate insecticide Fenthion, acts by inhibiting acetylcholinesterase (AChE) []. This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine (ACh) in the nervous system. Inhibition of AChE leads to an accumulation of ACh at nerve synapses, causing overstimulation of cholinergic receptors. This overstimulation manifests as a range of symptoms, including tremors, convulsions, paralysis, and respiratory failure, ultimately leading to death if untreated [].
Q2: Are there analytical methods available to detect and quantify Fenthion Oxon and its related metabolites in complex matrices like food products?
A2: Yes, several analytical techniques have been developed to accurately measure Fenthion Oxon and its metabolites in various matrices. One such method utilizes Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) []. This approach offers high sensitivity and selectivity, enabling the simultaneous analysis of Fenthion and its five major metabolites: Fenthion Oxon, Fenthion Oxon Sulfoxide, Fenthion Oxon Sulfone, Fenthion Sulfoxide, and Fenthion Sulfone []. The method has been successfully applied to quantify these compounds in various food crops, including brown rice, chili peppers, oranges, potatoes, and soybeans [].
Q3: Can you elaborate on the impact of pretreatment with Fenthion on the toxicity of other pesticides, such as BPMC?
A4: Research suggests that pretreatment with Fenthion can significantly potentiate the toxicity of other pesticides like 2-sec-butylphenyl N-methylcarbamate (BPMC) in mice []. This potentiation is attributed to Fenthion's ability to inhibit hepatic microsomal enzymes responsible for BPMC metabolism. Specifically, Fenthion, Fenthion Sulfoxide, and Fenthion Sulfone, but not Fenthion Oxon, were found to inhibit BPMC metabolism, leading to increased plasma BPMC levels and enhanced toxicity []. This finding emphasizes the importance of understanding potential interactions between pesticides to assess their overall risk accurately.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B133010.png)
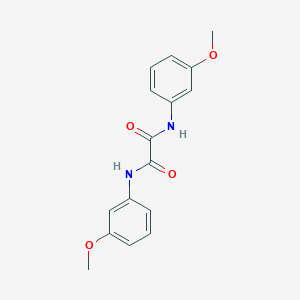
![Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI)](/img/structure/B133012.png)

